ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Overview
Description
Ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibition of these receptors can disrupt these signaling pathways, potentially halting tumor growth .
Biochemical Pathways
The FGFR signaling pathway is a key biochemical pathway affected by FGFR inhibitors . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the low molecular weight of similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, could potentially make them appealing lead compounds, beneficial to subsequent optimization .
Result of Action
In vitro studies of similar compounds have shown that they can inhibit cell proliferation and induce apoptosis . For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, significantly inhibited the migration and invasion of 4T1 breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by esterification. One common method involves a palladium-catalyzed Larock indole synthesis to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including fibroblast growth factor receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrrolo[3,2-c]pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different biological activities.
Pyrrolo[3,4-c]pyridine: Another related compound with distinct chemical properties and applications.
Uniqueness
Ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolo[3,2-c]pyridine derivatives.
Properties
IUPAC Name |
ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-7(2)13-9-4-5-12-6-8(9)10/h4-6,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJSIWPRJRFNGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=NC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233237-93-8 | |
Record name | ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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